N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3OS/c22-12-14-5-7-16(8-6-14)19-13-26-21(23-19)24-20(25)18-10-9-15-3-1-2-4-17(15)11-18/h1-11,13H,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKXROJFNRTGHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide typically involves the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone. This reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and yields the desired thiazole derivative in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable synthetic routes similar to those used in laboratory settings, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole and naphthalene derivatives.
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide. The thiazole moiety is known for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Studies
- Cytotoxicity against Cancer Cell Lines : Research indicates that compounds with thiazole rings exhibit significant cytotoxic effects against several cancer cell lines, such as MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colorectal cancer). For instance, a study reported that thiazole derivatives demonstrated IC50 values ranging from 1.61 µg/mL to 23.30 mM against these cell lines, suggesting a strong structure-activity relationship where modifications to the thiazole ring enhance anticancer efficacy .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis through mitochondrial pathways and the inhibition of key signaling pathways involved in cell survival and proliferation .
Antibacterial Activity
The compound has also been investigated for its antibacterial properties. Thiazole derivatives have shown promising results against various bacterial strains, including those resistant to conventional antibiotics.
Research Findings
- Inhibition of Bacterial Growth : A study demonstrated that thiazole-containing compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the thiazole ring was found to enhance antibacterial efficacy .
- Potential for Drug Development : Given the increasing prevalence of antibiotic resistance, thiazole derivatives are being explored as potential leads for new antibacterial agents. Their unique structural features allow for modifications that can enhance activity and reduce toxicity .
Organic Electronics
Beyond biological applications, this compound has potential uses in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Applications in Material Science
- Charge Transport Materials : Thiazole derivatives are being studied for their ability to function as charge transport materials in OLEDs due to their favorable electronic properties and stability under operational conditions .
- Photovoltaic Devices : Research indicates that incorporating thiazole units into polymer backbones can improve the efficiency of organic photovoltaic devices by enhancing light absorption and charge mobility .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of cancer cell proliferation and induction of apoptosis | IC50 values range from 1.61 µg/mL to 23.30 mM against various cancer lines |
| Antibacterial Activity | Effective against Gram-positive and Gram-negative bacteria | Significant activity observed; potential for development of new antibiotics |
| Organic Electronics | Utilized as charge transport materials in OLEDs and OPVs | Enhances efficiency and stability in electronic applications |
Mechanism of Action
The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit cancer cell growth by inducing apoptosis through caspase activation and disrupting cellular pathways .
Comparison with Similar Compounds
Key Observations:
- Cyanophenyl vs. Halogenated/CF3 Substituents: In aminothiazole derivatives, the 4-cyanophenyl group (as in 6d) demonstrates superior antioxidant-reducing power (6d > 6c (4-Cl) > 6e (4-CF3)) and antibacterial activity against E. coli compared to chloro- or trifluoromethyl-substituted analogs .
- Naphthalene Carboxamide vs. Formamide: Replacing naphthalene-2-carboxamide with N-methylformamide (as in ) reduces molecular weight (243.29 vs.
- Positional Isomerism : The target compound’s naphthalene-2-carboxamide group versus the naphthalene-1-carboxamide isomer () may influence steric interactions and logP (3.24 vs. similar values), affecting membrane permeability and target engagement.
Pharmacological and Physicochemical Profiling
Table 2: Physicochemical and Pharmacokinetic Comparison
Key Insights:
- Antioxidant Mechanism: The 4-cyanophenyl group enhances radical scavenging via electron donation, as seen in 6d’s DPPH assay performance (6b > 11 > 6a > BHT) . This contrasts with 4-chlorophenyl analogs, where Cl’s inductive effect reduces electron availability.
- Antibacterial Specificity: Thiazoles with 4-cyanophenyl substituents (e.g., 6d) show broad-spectrum activity against Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria, outperforming 4-fluorophenyl and 4-trifluoromethylphenyl derivatives in MIC assays .
- Imaging vs. Therapeutic Use : The N-methylformamide analog () lacks ionizable groups, favoring blood-brain barrier penetration for CNS imaging (e.g., mGluR5 targeting in ), whereas the target compound’s carboxamide may suit peripheral therapeutic applications.
Biological Activity
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including anticancer, antibacterial, and anticonvulsant properties, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H14N2O
- Molecular Weight : 278.32 g/mol
Structure
The compound features a thiazole ring, a naphthalene moiety, and a carboxamide group, which are critical for its biological activity.
Anticancer Activity
Research has demonstrated that thiazole-based compounds exhibit notable anticancer properties. For instance, derivatives of thiazole have been shown to inhibit cancer cell proliferation effectively.
Case Studies
- Antitumor Efficacy : A study found that thiazole derivatives displayed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating strong cytotoxic effects. The structure-activity relationship (SAR) analysis suggested that the presence of electron-donating groups significantly enhances activity .
- Mechanism of Action : Molecular dynamics simulations indicated that certain thiazole compounds interact with Bcl-2 protein primarily through hydrophobic contacts, which is crucial for their anticancer efficacy .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 9 | 1.61 | Various |
| Compound 10 | 1.98 | Various |
| Compound 13 | < Doxorubicin | Jurkat/A-431 |
Antibacterial Activity
Thiazole derivatives have also been evaluated for their antibacterial properties. A study highlighted that certain compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Findings
- Compounds with nitro groups at specific positions on the phenyl ring showed enhanced antibacterial activity compared to existing antibiotics .
| Compound | Activity Type | Bacteria Tested |
|---|---|---|
| Compound A | Antibacterial | Gram-positive |
| Compound B | Antibacterial | Gram-negative |
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been explored through various studies. For example, certain thiazole-integrated compounds demonstrated high anticonvulsant properties in animal models.
Research Insights
A specific thiazole compound exhibited a median effective dose (ED50) that provided complete protection against seizures induced by pentylenetetrazol (PTZ), indicating its potential as an anticonvulsant agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide?
- Methodological Answer : Synthesis typically involves cyclocondensation of N-(4-chlorophenyl)-1,3-thiazole-2,4-diamine with naphthalene-2-carboxamide derivatives. Key steps include:
- Cyclocondensation : Using reagents like ammonium thiocyanate or cyanoacetic acid under reflux conditions in anhydrous solvents (e.g., ethanol or DMF) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol.
- Characterization : Confirmation via -NMR, -NMR, and HRMS. Thiazole ring formation is validated by IR absorption at ~1600 cm (C=N stretch) .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. Key steps:
- Data Collection : At 100–150 K with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Direct methods (SHELXS) and refinement (SHELXL) to resolve non-H atoms. Hydrogen bonds (N–H⋯O/S) and π-π stacking (centroid distances ~3.6 Å) are analyzed using Mercury software .
- Twinning : For non-merohedral twins, refine using TWIN/BASF commands in SHELXL. Example: A twin component ratio of 0.357:0.643 observed in related naphthalene-carboxamide derivatives .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Enzyme Inhibition : COX/LOX inhibition assays using recombinant enzymes (IC determination via UV-Vis spectroscopy at 590 nm) .
- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr incubation. Compare IC values to cisplatin controls .
- Anti-inflammatory Models : Dorsal air pouch assay in mice, measuring leukocyte migration and cytokine levels (ELISA) .
Advanced Research Questions
Q. How can computational docking elucidate the interaction between this compound and protein targets like CDK2 or PTPN2?
- Methodological Answer :
- Ligand Preparation : Optimize 3D structure using Gaussian09 (B3LYP/6-31G* basis set).
- Protein Preparation : Retrieve CDK2/PTPN2 structures from PDB (e.g., 1HCL for CDK2). Remove water, add polar hydrogens, and assign Kollman charges.
- Docking : Use AutoDock Vina. Key parameters: grid box size 25 Å, exhaustiveness = 20. Hydrophobic interactions (e.g., thiazole-naphthalene with Val18/Ala144 in CDK2) and hydrogen bonds (carboxamide with Asp86) are analyzed .
Q. What strategies resolve contradictions in reported biological activity data for thiazole-carboxamide derivatives?
- Methodological Answer :
- Structural Validation : Confirm purity via HPLC (≥95%) and SC-XRD to rule out polymorphic variations.
- Assay Standardization : Use identical cell lines (ATCC-verified) and enzyme batches.
- SAR Analysis : Compare substituent effects (e.g., 4-cyanophenyl vs. chlorophenyl on COX-2 selectivity) .
Q. How do solvent polarity and pH influence the compound’s spectroscopic properties?
- Methodological Answer :
- UV-Vis Spectroscopy : Measure λ in solvents (DMSO, ethanol, water) at pH 2–12. Protonation of the carboxamide group (pKa ~4.5) shifts absorption from 320 nm (neutral) to 350 nm (deprotonated) .
- Fluorescence Quenching : Titrate with KI (0–0.1 M) to study collisional quenching. Stern-Volmer plots reveal solvent-dependent quenching constants .
Key Recommendations for Researchers
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the cyanophenyl group.
- Crystallography : Address twinning early in refinement to prevent model bias.
- Bioassays : Include positive controls (e.g., aspirin for COX, doxorubicin for anticancer) to contextualize activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
